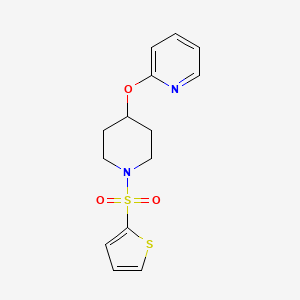![molecular formula C19H22N2O2S B2649885 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-59-0](/img/structure/B2649885.png)
2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of thiophene . Thiophene derivatives have shown a wide variety of applications including in agrochemical and pharmaceutical fields .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis
Thiophene-2-carboxamides were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on derivatives of thiophene compounds has demonstrated promising antimicrobial properties. For instance, a study conducted by Azab et al. (2016) synthesized a series of macrocyclic tripeptides and tetracarboxamide derivatives that showed antimicrobial activity. The compounds were evaluated for their effectiveness against various microbes, suggesting their potential application in developing new antimicrobial agents Azab, E. M. Flefel, N. M. Sabry, & A. Amr, 2016.
Anticancer Activity
Several studies have focused on the synthesis and evaluation of thiophene derivatives for anticancer activity. El-Sherbeny, Abdel-Aziz, and Ahmed (2010) synthesized novel diarylsulfonylurea derivatives, including structures similar to the compound of interest, and tested their antitumor activity. The results indicated that some compounds exhibited broad-spectrum antitumor activity, highlighting the potential of thiophene derivatives in cancer therapy El-Sherbeny, A. Abdel-Aziz, & M. Ahmed, 2010.
Antifungal Activity
In computational studies, new antifungal tripeptides have been analyzed for their potential efficacy. Flores-Holguín, Frau, and Glossman-Mitnik (2019) conducted a study on five new antifungal tripeptides, demonstrating the application of computational peptidology and conceptual density functional theory in predicting the activity of such compounds Flores-Holguín, J. Frau, & D. Glossman-Mitnik, 2019.
Enzyme Inhibition
Research into the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been conducted. Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, and Tawab (2021) synthesized and characterized thiophene-2-carboxamide Schiff base derivatives, demonstrating their potential as dual inhibitors for AChE and BChE. These findings are significant for the development of treatments for diseases like Alzheimer's Kausar et al., 2021.
Molecular Docking and SAR Studies
Synthesis, structure-activity relationship (SAR), and molecular docking studies have been employed to understand the interaction of thiophene derivatives with biological targets. Gulipalli, Ravula, Bodige, Endoori, Cherukumalli, Chandra, and Seelam (2019) evaluated the anticancer activity of thiophene-2-carboxamide derivatives through in vitro cytotoxicity assays and molecular docking, providing insights into the compounds' mechanisms of action Gulipalli et al., 2019.
Zukünftige Richtungen
Thiophene derivatives have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications including in agrochemical and pharmaceutical fields . Therefore, the future directions for “2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” could involve further exploration of its potential applications in these fields.
Eigenschaften
IUPAC Name |
2-(3-phenylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c20-18(23)17-14-9-5-2-6-10-15(14)24-19(17)21-16(22)12-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFASKSUWUFGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)picolinamide](/img/structure/B2649805.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2649810.png)
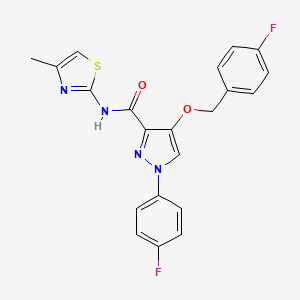
![2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2649812.png)


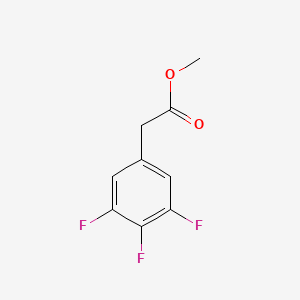
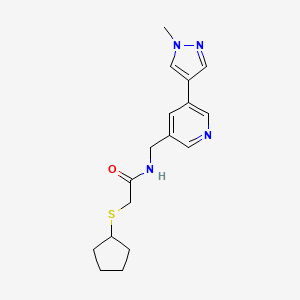
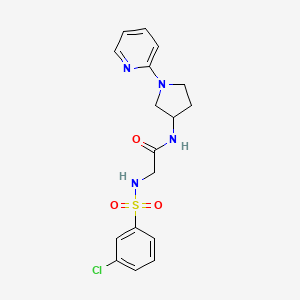
![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2649822.png)
![N-mesityl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2649823.png)
